molecular formula C21H21FN2O2S2 B2456298 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 898407-50-6

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2456298
CAS No.: 898407-50-6
M. Wt: 416.53
InChI Key: OKPCQFKBDJNRLW-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a fluorinated benzene sulfonamide derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorine or sulfonamide sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide include other sulfonamide derivatives with indoline and thiophene moieties. Examples might include:

  • N-(2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide
  • 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCQFKBDJNRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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